8-Fluoro-2,4-dihydrochromeno[4,3-c]pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Fluoro-2,4-dihydrochromeno[4,3-c]pyrazole is a heterocyclic compound that belongs to the class of chromeno-pyrazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a fused chromene and pyrazole ring system, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-2,4-dihydrochromeno[4,3-c]pyrazole typically involves multi-component reactions (MCRs), which are known for their atom-economical and convergent nature. One common method involves the reaction of 4-hydroxycoumarin, 3-methyl-1-phenyl-1H-pyrazol-5-amine, and benzaldehyde in the presence of a heterogeneous nanoporous acid catalyst such as SBA-Pr-SO3H . This one-pot, three-component procedure yields the desired product efficiently.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 8-Fluoro-2,4-dihydrochromeno[4,3-c]pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the pyrazole or chromene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents like SelectfluorTM for fluorination or other electrophilic/nucleophilic agents can be used.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, fluorination reactions can yield 4,4-difluoro-1H-pyrazole derivatives .
Scientific Research Applications
8-Fluoro-2,4-dihydrochromeno[4,3-c]pyrazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Mechanism of Action
The mechanism of action of 8-Fluoro-2,4-dihydrochromeno[4,3-c]pyrazole involves its interaction with specific molecular targets and pathways. The pyrazole ring in the compound can act as a ligand for various enzymes and receptors, modulating their activity. For example, it can inhibit certain kinases or interact with nuclear receptors, leading to changes in gene expression and cellular responses .
Comparison with Similar Compounds
2,4-Dihydrochromeno[4,3-c]pyrazole: Lacks the fluorine substituent but shares a similar core structure.
3-(2-Hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one: Another fused heterocyclic compound with a different substitution pattern.
Pyrazolo[3,4-d]thiazoles: Compounds with a fused pyrazole and thiazole ring system.
Uniqueness: The presence of the fluorine atom in 8-Fluoro-2,4-dihydrochromeno[4,3-c]pyrazole enhances its chemical stability and biological activity compared to its non-fluorinated counterparts. This makes it a valuable compound for further research and development in various fields.
Properties
Molecular Formula |
C10H7FN2O |
---|---|
Molecular Weight |
190.17 g/mol |
IUPAC Name |
8-fluoro-1,4-dihydrochromeno[4,3-c]pyrazole |
InChI |
InChI=1S/C10H7FN2O/c11-7-1-2-9-8(3-7)10-6(5-14-9)4-12-13-10/h1-4H,5H2,(H,12,13) |
InChI Key |
AELQBNTZBTYVAK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C3=C(O1)C=CC(=C3)F)NN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.